molecular formula C8H9Br B107640 4-Bromo-m-xylene CAS No. 583-70-0

4-Bromo-m-xylene

Cat. No. B107640
CAS RN: 583-70-0
M. Wt: 185.06 g/mol
InChI Key: YSFLQVNTBBUKEA-UHFFFAOYSA-N
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Description

4-Bromo-m-xylene is a brominated derivative of xylene, a compound with a broad range of applications in chemical synthesis and industry. The presence of the bromine atom on the meta position of the xylene molecule makes it a versatile intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of derivatives of 4-bromo-m-xylene has been explored in several studies. For instance, the synthesis of xylene-1,4-bis[4-(p-pyrrolidinostyryl)benzothiazolium bromide], a functional dye, was achieved and its properties were investigated for potential applications in polymer chemistry . Another study demonstrated the synthesis of poly(p-xylylene) through atom transfer radical coupling (ATRC) using p-dibromo xylene as an initiator . Additionally, the preparation of 4-bromophthalic anhydride, a valuable raw material for the production of dianhydride monomers, was described using gas phase oxidation of 4-bromo-ortho-xylene .

Molecular Structure Analysis

Vibrational spectroscopic studies and density functional theory (DFT) calculations have been conducted on 4-bromo-o-xylene to understand its molecular structure, vibrational spectra, and bonding features . These studies provide insights into the molecular geometry and electronic properties, which are essential for predicting the reactivity and interaction of the molecule with other chemical species.

Chemical Reactions Analysis

The chemical reactivity of 4-bromo-m-xylene has been the subject of various investigations. For example, selective oxidation of 2-bromo-m-xylene has been shown to yield 2-bromoisophthalic acid and 2-bromo-3-methylbenzoic acid . The kinetics of oxidative ammonolysis of 4-bromo-o-xylene have been studied, revealing the transformation pathways and by-product formation during the synthesis of 4-bromophthalonitrile . Additionally, the photoreaction of 5-bromo-1,3-dimethyluracil with 1,4-xylene has been explored, indicating the influence of acid on the formation of aryl-substituted uracils .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-m-xylene derivatives have been characterized in several studies. For instance, the synthesis and characterization of fluorinated poly(arylene ether 1,3,4-oxadiazole) with a 4-bromophenyl pendant group were investigated, including thermal and dielectric studies . These properties are crucial for the application of these materials in various fields, such as electronics and materials science.

Scientific Research Applications

Synthesis of 4-Bromophthalonitrile

The oxidative ammonolysis of 4-bromo-o-xylene using a V-Sb-Bi-Zr/γ-Al2O3 catalyst leads to the production of 4-bromophthalonitrile. This process, when done in a one-cycle operation, yields 74.82 mol % of 4-bromophthalonitrile, with a high conversion rate of the starting xylene. Improved selectivity up to 95.42–96.58% is achieved by using a recirculation process, which also reduces by-product formation and deep oxidation (Bagirzade & Tagiev, 2014).

Preparation of 4-Bromophthalic Anhydride

4-Bromophthalic anhydride, a valuable raw material in the production of various dianhydride monomers for the specialty polyimide sector, can be synthesized through the gas phase oxidation of 4-bromo-ortho-xylene. This process, using a V–Ti–P catalyst, yields an 85% success rate (Glukhovskii & Effenberger, 1995).

Application in Photoinitiating Systems

4-Bromo-m-xylene derivatives, such as xylene-1,4-bis[4-(p-pyrrolidinostyryl)benzothiazolium bromide], have been developed as functional dyes. Their applications extend to their use as photosensitizers in polymer chemistry, exhibiting unique spectroscopic and electrochemical properties (Kabatc, Jurek, Czech, & Kowalczyk, 2015).

Supramolecular Stationary Phase in Chromatography

4-Bromo-m-xylene derivatives, like co-pillar[4+1]arene with bromo-octyl substituents, have been utilized in chromatography. These substances, synthesized using microwave irradiation, have been successfully used as a novel stationary phase for the separation of xylene isomers (Mekapothula, Addicoat, Boocock, Wallis, Cragg, & Cave, 2020).

Oxidative Bromination of O-Xylene

4-Bromo-m-xylene is involved in the oxidative bromination of o-xylene, a process essential for the synthesis of vitamin B2. This method, utilizing liquid bromine or hydrobromic acid in aqueous solution with an alkali-metal bromate as the oxidizing agent, offers a high yield with reduced waste (Kazakov, Gorelenko, Morozova, Derevyagina, Lukashov, & Mirzabekova, 2016).

Spectroscopic and Computational Studies

4-Bromo-m-xylene has been a subject of various spectroscopic and computational studies, such as vibrational spectra analysis, density functional theory calculations, and investigation of electronic and optical properties. These studies provide valuable insights into the molecular structure and properties of 4-bromo-m-xylene derivatives (Arivazhagan & Meenakshi, 2012).

Safety And Hazards

“4-Bromo-m-xylene” is classified as a combustible liquid. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9Br/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFLQVNTBBUKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060398
Record name 4-Bromo-m-xylene
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Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-m-xylene

CAS RN

583-70-0
Record name 1-Bromo-2,4-dimethylbenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2,4-dimethyl-
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Record name 4-Bromo-m-xylene
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Record name Benzene, 1-bromo-2,4-dimethyl-
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Record name 4-Bromo-m-xylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
DM Brouwer - Recueil des Travaux Chimiques des Pays‐Bas, 1968 - Wiley Online Library
… experiment in which 0.44 mole of SbFs was used for 0.38 mole of 4-bromo-m-xylene. … -m-xylene and 0.4-0.6% of 4bromo-m-xylene. We believe these amounts to reflect the stabilities of …
Number of citations: 20 onlinelibrary.wiley.com
GT Morgan, EA Coulson - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
… (c) From 4-bromo-m-xylene and p-toluonitrile : The synthesis of 2 : 4 : 4'-trL.methylbenxopfienone was carried out with each preparation of 4-bromo-m-xylene by exactly the same …
Number of citations: 16 pubs.rsc.org
TA Elwood, WR Flack, KJ Inman, PW Rabideau - Tetrahedron, 1974 - Elsevier
… indicate that there is no anomaly in the Friedel-Crafts acetylation of 4bromo-m-xylene, … 4-Bromo-m-xylene was also reacted according to method B, and the data was summarized in …
Number of citations: 7 www.sciencedirect.com
F Cacace, G Ciranni, A Di Marzio - Journal of the Chemical Society …, 1984 - pubs.rsc.org
… Protonation of 4-bromo-m-xylene is characterized by prevalent Br migration to position 2, again activated by two methyl groups, rather than to position 5. As expected, the positional …
Number of citations: 5 pubs.rsc.org
HV Ansell, R Taylor - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
… bromine in trifluoroacetic acid, since it has been shown that this reagent gives the lowest ortho : pararatio in the broniination of toluene.ll We were thus able to obtain 4-bromo-m-xylene …
Number of citations: 5 pubs.rsc.org
PV Kazakov, SV Gorelenko, OT Morozova… - Pharmaceutical …, 2016 - Springer
… The fraction with bp 203 – 205C was collected to afford 4-bromo-m-xylene (15.1 g, 92.1%) that was 98.5% pure according to GC. The aqueous layer was oxidized electrochemically as …
Number of citations: 6 link.springer.com
AP Singh, SP Mirajkar, S Sharma - Journal of Molecular Catalysis A …, 1999 - Elsevier
… With m-xylene, the reaction gives 5-bromo-m-xylene (5-BMX), 2-bromo-m-xylene (2-BMX), 4-bromo-m-xylene (4-BMX) and α-bromo-m-xylene (α-BMX). Bromination of p-xylene gave …
Number of citations: 36 www.sciencedirect.com
EW Crandall, R Beasley, LL Lambing… - The Journal of Organic …, 1967 - ACS Publications
… Oxidation of 4-Bromo-m-xylene.—4-Bromo-m-xylene (4.45 g, 0.024 mole) was … Oxidation of 5.70 g of 4-bromo-m-xylene for 20 hr gave 4.71 g of oxidation product which did not have a …
Number of citations: 18 pubs.acs.org
D Ji-Zhou, WP Vorkink, ML Lee - Geochimica et Cosmochimica Acta, 1993 - Elsevier
… 1-Bromododecane, 5-bromo-m-xylene, 2-bromop-xylene, 4-bromo-m-xylene, 4-bromoc-xylene, 2-bromo-m-xylene, and 3-bromo-u-xylene were obtained from Aldrich and used without …
Number of citations: 99 www.sciencedirect.com
M KODOMARI, H SATOH… - Advances in …, 1995 - books.google.com
… The solvent was evaporated from the combined filtrate under reduced pressure, and the residue was distilled under vacuum to give 3.6 g (86%) of 4-bromo-m-xylene. Bp. 89-91 C/14 …
Number of citations: 0 books.google.com

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